4,5-Dichloro-1,2,3-dithiazolium chloride, frequently called Appel's salt, is a versatile reagent in organic synthesis. [] It serves as a building block for various heterocyclic compounds due to its high reactivity towards nucleophiles. [, ] The salt is known for its role in the synthesis of 1,2,3-dithiazoles and their subsequent transformations. []
4,5-Dichloro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula . It is classified as a sulfonyl chloride, a type of compound characterized by the presence of a sulfonyl group () attached to a chlorine atom. This compound is notable for its reactivity and versatility in organic synthesis, particularly in the introduction of sulfonyl chloride groups into various organic molecules.
4,5-Dichloro-2-methylbenzenesulfonyl chloride falls under the category of:
The synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl chloride typically involves the chlorination of 2-methylbenzenesulfonyl chloride. The reaction employs chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve selective chlorination at the 4 and 5 positions on the benzene ring.
The molecular structure of 4,5-Dichloro-2-methylbenzenesulfonyl chloride features:
4,5-Dichloro-2-methylbenzenesulfonyl chloride can undergo several types of chemical reactions:
The reactivity of the sulfonyl chloride group makes it an effective electrophile in nucleophilic substitution reactions, where it readily forms covalent bonds with nucleophiles.
The mechanism of action for 4,5-Dichloro-2-methylbenzenesulfonyl chloride primarily involves its role as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles due to its electron-withdrawing nature. This characteristic facilitates the formation of covalent bonds with nucleophilic species during synthetic processes.
In nucleophilic substitution reactions:
This mechanism is pivotal in organic synthesis for introducing functional groups into target molecules .
4,5-Dichloro-2-methylbenzenesulfonyl chloride has several scientific applications:
The compound is systematically named as 4,5-Dichloro-2-methylbenzenesulfonyl chloride under IUPAC conventions. Its molecular formula is C₇H₅Cl₃O₂S, with a molecular weight of 259.54 g/mol. The CAS registry number 1215295-88-7 uniquely identifies this compound in chemical databases [1] [2]. Canonical SMILES notation (CC1=CC(Cl)=C(Cl)C=C1S(=O)(=O)Cl
) encodes its atomic connectivity: a benzene ring with methyl (–CH₃) and sulfonyl chloride (–SO₂Cl) groups at positions 1 and 2, and chlorine atoms at positions 4 and 5. The InChIKey (TYZBDEJHZYVWRM-UHFFFAOYSA-N
) facilitates digital retrieval of structural information [1] [3].
Table 1: Identity and Physicochemical Descriptors
Property | Value |
---|---|
IUPAC Name | 4,5-Dichloro-2-methylbenzenesulfonyl chloride |
CAS Registry Number | 1215295-88-7 |
Molecular Formula | C₇H₅Cl₃O₂S |
Molecular Weight | 259.54 g/mol |
Canonical SMILES | CC1=CC(Cl)=C(Cl)C=C1S(=O)(=O)Cl |
InChIKey | TYZBDEJHZYVWRM-UHFFFAOYSA-N |
Purity (Commercial) | ≥95% |
Spectroscopic profiling validates the compound’s structure:
Positional isomerism significantly alters physicochemical properties. Key comparisons with 2,4-Dichloro-5-methylbenzenesulfonyl chloride (CAS 28286-86-4) include:
Table 2: Positional Isomer Comparison
Property | 4,5-Dichloro Isomer | 2,4-Dichloro-5-methyl Isomer |
---|---|---|
CAS Number | 1215295-88-7 | 28286-86-4 |
Melting Point | Not reported | 67–72°C |
SMILES | CC1=CC(Cl)=C(Cl)C=C1S(Cl)(=O)=O | CC1=CC(=C(Cl)C=C1Cl)S(Cl)(=O)=O |
Boiling Point | Not available | 333°C (predicted) |
Density | Not available | 1.560 g/cm³ (predicted) |
The 4,5-dichloro isomer’s chlorine atoms are adjacent on the ring, potentially increasing steric hindrance near the sulfonyl group. In contrast, the 2,4-dichloro isomer’s chlorine atoms are separated by the methyl group, permitting different crystal packing (evidenced by its measurable melting point) [7] [9]. Both isomers share reactivity as sulfonylating agents but exhibit distinct chromatographic behaviors and solubility due to polarity differences [9].
No experimental crystal structure for 4,5-dichloro-2-methylbenzenesulfonyl chloride exists in the Crystallography Open Database or literature [8]. However, its solid-state behavior can be inferred:
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8